Prodrug-to-Active Metabolite Potency Amplification: TG100435 vs. TG100855
The major active N-oxide metabolite of TG100435, TG100855, demonstrates substantially greater kinase inhibitory potency than the parent compound. In direct head-to-head biochemical assays, TG100855 exhibits 2- to 9-fold higher potency relative to TG100435 across the Src family kinase panel [1]. This potency amplification is a defining feature of the compound's pharmacological design, as TG100435 serves primarily as a prodrug whose therapeutic activity is mediated largely by TG100855 after oral administration [1].
| Evidence Dimension | Kinase inhibitory potency (fold-difference) |
|---|---|
| Target Compound Data | TG100435: Ki values range from 13 to 64 nM against Src, Lyn, Abl, Yes, Lck, and EphB4 |
| Comparator Or Baseline | TG100855 (major active N-oxide metabolite): 2- to 9-fold more potent than TG100435 across the same kinase panel |
| Quantified Difference | TG100855 is 2× to 9× more potent than TG100435 |
| Conditions | In vitro biochemical kinase inhibition assays using recombinant Src, Lyn, Abl, Yes, Lck, and EphB4 kinases |
Why This Matters
This demonstrates that in vitro screening with the parent compound alone will underestimate the actual in vivo kinase inhibitory potential by up to an order of magnitude, making TG100435 uniquely suited for studies requiring sustained, amplified target engagement.
- [1] Hu, S. X., Soll, R., Yee, S., Lohse, D. L., Kousba, A., Zeng, B., ... & Martin, M. (2007). Metabolism and pharmacokinetics of a novel Src kinase inhibitor TG100435 and its active N-oxide metabolite TG100855. Drug Metabolism and Disposition, 35(6), 929-936. View Source
